molecular formula C13H11ClN4O B11845843 4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11845843
M. Wt: 274.70 g/mol
InChI Key: ZKPVHVGDBYAHDC-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings. The presence of a chloro group and a methoxy-2-methylphenyl substituent further enhances its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-methylphenylboronic acid
  • 2-Chloromethyl-3,5-dimethyl-4-(alkoxy)-2-(chloromethyl)-pyridine derivatives
  • 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride

Uniqueness

4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine stands out due to its unique pyrazolo[3,4-d]pyrimidine core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H11ClN4O

Molecular Weight

274.70 g/mol

IUPAC Name

4-chloro-1-(4-methoxy-2-methylphenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C13H11ClN4O/c1-8-5-9(19-2)3-4-11(8)18-13-10(6-17-18)12(14)15-7-16-13/h3-7H,1-2H3

InChI Key

ZKPVHVGDBYAHDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)N2C3=C(C=N2)C(=NC=N3)Cl

Origin of Product

United States

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